The compound 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique structure that integrates multiple pharmacologically relevant moieties, making it a subject of interest for various scientific studies.
The compound belongs to the class of pyrido-pyrimidines, which are known for their diverse biological activities. Its structural components suggest potential applications in pharmacology, particularly in the development of new therapeutic agents.
The synthesis of 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step synthetic routes. Key steps may include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.
The molecular structure of 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can be represented by its InChI and InChIKey:
InChI=1S/C21H18N4O2S2/c1-13-7-6-10-25-18(13)23-17(22-12-14-8-4-3-5-9-14)15(19(25)26)11-16-20(27)24(2)21(28)29-16/h3-11,22H,12H2,1-2H3/b16-11
YAPVKQAETJCLJO-WJDWOHSUSA-N
The exact mass of the compound is approximately 422.087118 g/mol . The presence of sulfur atoms in its structure indicates potential reactivity and interactions that could be explored in biological systems.
The compound may participate in various chemical reactions typical for pyrido-pyrimidines and thiazolidinones:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.
The mechanism of action for this compound is likely related to its ability to interact with biological targets such as enzymes or receptors involved in disease pathways.
Data from biological assays would provide insights into its efficacy and specificity as a potential therapeutic agent.
The compound exhibits typical properties associated with organic molecules:
Chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide further insights into these properties .
The potential applications of 2-(benzylamino)-9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one include:
Further research is needed to fully explore its therapeutic potential and applications in various scientific fields.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7